2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro substituent, and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.
Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for use in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.
Mechanism of Action
The mechanism of action of 2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazole: Lacks the acetamide and ethoxyphenyl groups.
N-(2-ethoxyphenyl)acetamide: Lacks the indazole core and tert-butyl group.
Uniqueness
The uniqueness of 2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-tert-butyl-5-chloro-3-oxoindazol-1-yl)-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-5-28-18-9-7-6-8-16(18)23-19(26)13-24-17-11-10-14(22)12-15(17)20(27)25(24)21(2,3)4/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWARAOHGIYVXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=O)N2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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